(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
Brand Name:
Vulcanchem
CAS No.:
64937-40-2
VCID:
VC0104998
InChI:
InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1
SMILES:
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O
Molecular Formula:
C18H14O3
Molecular Weight:
278.3 g/mol
(1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol
CAS No.: 64937-40-2
Reference Standards
VCID: VC0104998
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
CAS No. | 64937-40-2 |
---|---|
Product Name | (1aS,2S,3R,11bR)-1a,2,3,11b-Tetrahydrobenz[7,8]anthra[1,2-b]oxirene-2,3-diol |
Molecular Formula | C18H14O3 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | (4R,6S,7S,8R)-5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
Standard InChI | InChI=1S/C18H14O3/c19-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
Standard InChIKey | QMVDCUCAPJTHNE-XDNAFOTISA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C(C4O)O |
Synonyms | 8,9,10,11-tetrahydrobenzanthracene-8,9-diol-10,11-epoxide 8,9-DETBA 8,9-DI-10,11-EP-THBA 8,9-dihydro-8,9-dihydroxybenz(a)anthracene 10,11-oxide 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2alpha,3beta,11balpha)-(+-)-isomer 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2alpha,3beta,11balpha)-isomer 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2beta,3alpha,11balpha)-(+-)-isomer 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aalpha,2beta,3alpha,11balpha)-isomer 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aR-(1aalpha,2alpha,3beta,11balpha))-isomer 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide, (1aS-(1aalpha,2beta,3alpha,11balpha))-isomer 8,9-dihydroxy-10,11-epoxy-8,9,10,11--tetrahydrobenz(a)anthracene 8,9-dihydroxy-10,11-epoxy-8,9,10,11-tetrahydrobenz(a)anthracene anti-8,9-diol 10,11-oxide benz(a)anthracene anti-BA-8,9-diol 10,11-oxide |
PubChem Compound | 47443 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume